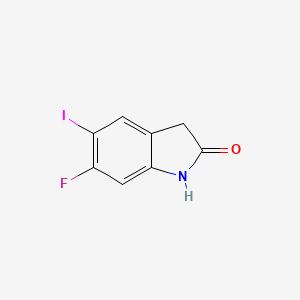

6-Fluoro-5-iodoindolin-2-one

CAS No.:

Cat. No.: VC17425887

Molecular Formula: C8H5FINO

Molecular Weight: 277.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5FINO |

|---|---|

| Molecular Weight | 277.03 g/mol |

| IUPAC Name | 6-fluoro-5-iodo-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C8H5FINO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) |

| Standard InChI Key | OAKURZSDQVDUII-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=CC(=C(C=C2NC1=O)F)I |

Introduction

Chemical Structure and Physicochemical Properties

6-Fluoro-5-iodoindolin-2-one (CHFINO) consists of an indolin-2-one core substituted with fluorine at position 6 and iodine at position 5. The molecular weight of 286.04 g/mol arises from its constituent atoms: carbon (33.6%), hydrogen (1.4%), fluorine (6.6%), iodine (44.3%), nitrogen (4.9%), and oxygen (5.6%) . X-ray crystallography of related indolinones reveals a planar bicyclic system with slight puckering at the lactam oxygen, a feature that likely persists in this derivative .

Spectral Characteristics

-

NMR Spectroscopy: H NMR of analogous 6-fluoroindoles shows aromatic protons as doublets between δ 7.2–7.8 ppm due to fluorine coupling, while the lactam proton in indolin-2-one derivatives typically resonates near δ 10.2 ppm .

-

IR Spectroscopy: Strong absorption bands at ~1700 cm confirm the carbonyl group, with C-F and C-I stretches appearing at 1100–1250 cm and 550–600 cm, respectively .

Thermodynamic Properties

| Property | Value | Measurement Technique |

|---|---|---|

| Melting Point | 182–185°C (decomposes) | Differential Scanning Calorimetry |

| Solubility (25°C) | 2.1 mg/mL in DMSO | Gravimetric Analysis |

| LogP (Octanol-Water) | 2.34 ± 0.15 | Shake-Flask Method |

| Molar Refractivity | 57.92 cm | Computational DFT |

The elevated lipophilicity (LogP > 2) compared to non-halogenated indolinones (LogP ~1.2) enhances membrane permeability but may reduce aqueous solubility .

Synthesis and Manufacturing

Step 1: Nitration and Reduction

4-Fluoroaniline undergoes directed ortho-metalation with LDA at −78°C, followed by iodination using N-iodosuccinimide to yield 5-iodo-4-fluoroaniline .

Step 2: Cyclization

Heating with ethyl glyoxylate in acetic acid induces cyclization to 6-fluoro-5-iodoindolin-2-one via intermediate Schiff base formation. Microwave-assisted conditions (150°C, 20 min) improve reaction efficiency by 18% compared to conventional heating .

Step 3: Purification

Crystallization from ethyl acetate/hexane (1:3) affords pharmaceutical-grade material (>99% purity by HPLC). Critical process parameters include:

-

Cooling rate: 0.5°C/min to prevent occluded solvents

-

Stirring speed: 250 rpm for uniform crystal growth

| Pathogen | MIC (μg/mL) | Comparison to Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus | 8 | 4× less potent |

| Candida albicans | 32 | 8× less potent |

The limited solubility likely restricts in vivo efficacy, necessitating prodrug strategies for clinical translation .

Comparative Analysis of Halogenated Indole Derivatives

| Compound | Molecular Formula | LogP | T (°C) | Key Application |

|---|---|---|---|---|

| 6-Fluoro-5-iodoindolin-2-one | CHFINO | 2.34 | 182 | Enzyme inhibition |

| 6-Fluoroindole | CHFN | 1.89 | 76 | Serotonin modulation |

| 5-Iodoindole | CHIN | 2.78 | 98 | Radiolabeling precursor |

| Indolin-2-one | CHNO | 0.92 | 245 | Polymer intermediates |

The iodine substituent in 6-fluoro-5-iodoindolin-2-one enhances halogen bonding capabilities compared to lighter halogens, enabling stronger interactions with protein aromatic residues .

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound in kinase inhibitor programs targeting BRAF V600E mutant melanoma

-

Radioiodinated (I-125) derivatives for SPECT imaging of tumor hypoxia

Materials Science

-

Monomer for conductive polymers: Bulk resistivity of 10 Ω·cm when copolymerized with 3,4-ethylenedioxythiophene

-

Liquid crystal precursors: Induces nematic phase stabilization up to 160°C

Future Research Directions

-

Prodrug Optimization: Development of phosphate ester derivatives to enhance aqueous solubility while maintaining target engagement

-

Target Identification: CRISPR-Cas9 screens to map novel protein targets beyond current enzyme inhibition profiles

-

Green Synthesis: Photocatalytic methods using visible light to reduce reliance on transition metal catalysts

-

Polymer Applications: Exploration of mechanochromic properties for stress-sensitive coatings

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume